molecular formula C14H13N B2578774 2-Methyl-2-(naphthalen-2-yl)propanenitrile CAS No. 69849-14-5

2-Methyl-2-(naphthalen-2-yl)propanenitrile

Cat. No. B2578774
CAS RN: 69849-14-5
M. Wt: 195.265
InChI Key: ZFYCYWAPIZQPMB-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-2-yl)propanenitrile is a chemical compound with the CAS Number: 69849-14-5 . It has a molecular weight of 195.26 and is typically stored at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-2-(2-naphthyl)propanenitrile . The InChI code for this compound is 1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 .

Scientific Research Applications

Catalytic Applications

  • Catalytic Hydrogenation and Hydrocracking : A study by Kostyniuk, Bajec, & Likozar (2020) explored gas-phase conversion of biomass tar into 2-methylnaphthalene using Ni-modified zeolite catalysts. This process highlighted the potential of such compounds in biomass tar valorization.

Sensing and Detection

  • Fluorescent Chemosensors for Mercury Ions : Han et al. (2015) developed a naphthalene-based fluorescence “turn-on” chemodosimeter, which showed high selectivity and sensitivity for detecting Hg2+ in aqueous solutions (Han et al., 2015).

Material Science

  • Functional Naphthalene Diimides : Kobaisi et al. (2016) reviewed the developments in naphthalene diimides, including applications in supramolecular chemistry, sensors, and catalysis, highlighting the versatility of such compounds in various scientific domains (Kobaisi et al., 2016).

Photovoltaic Applications

  • Organic Solar Cell Design : Ali et al. (2019) discussed the molecular designing of naphthalene diimide-based non-fullerene acceptors for organic solar cells, emphasizing their high photovoltaic performance (Ali et al., 2019).

Environmental Science

  • Anaerobic Naphthalene Degradation : Meckenstock et al. (2000) studied anaerobic naphthalene degradation by a sulfate-reducing culture, revealing insights into the biodegradation pathways of aromatic hydrocarbons (Meckenstock et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-2-naphthalen-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYCYWAPIZQPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(naphthalen-2-yl)propanenitrile

Synthesis routes and methods

Procedure details

To a stirred solution of naphth-2-ylpropionitrile (25 mmol, 4.52 g) in dry tetrahydrofuran (250 ml) at -78° C. was added n-butyl lithium (30 mmol, 18.75 ml; 1.6M solution in hexane) dropwise over a twenty minute period. After stirring the solution for twenty minutes at -78° C. methyl iodide (30 mmol, 4.26 g) was added in one portion. The reaction mixture was stirred for twenty minutes at -78° C. and the reaction was quenched with saturated NH4Cl (35 ml). The reaction mixture was warmed to room temperature, the volatiles were removed in vacuo, the residue diluted with water (200 ml) and extracted with diethyl ether (2×250 ml). The organic phase was washed with water (250 ml), dried over MgSO4 and concentrated in vacuo. The crude product was purified by preparative high pressure liquid chromatography (SiO2 :hexane/dichloromethane) to give α-methyl-naphth-2-ylpropionitrile as a white solid (3.21 g, 66 percent of theory).
Name
naphth-2-ylpropionitrile
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
18.75 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two

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